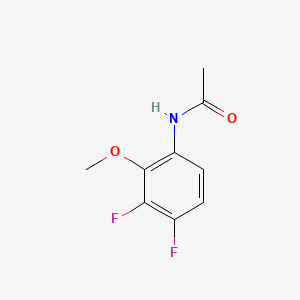

N-(3,4-Difluoro-2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-Difluoro-2-methoxyphenyl)acetamide, also known as 6-Acetamido-2,3-difluoroanisole, is a chemical compound with the molecular formula C9H9F2NO2 . It has a molecular weight of 201.17 g/mol .

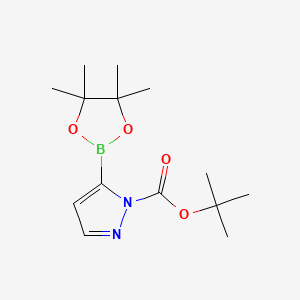

Molecular Structure Analysis

The molecular structure of N-(3,4-Difluoro-2-methoxyphenyl)acetamide consists of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13) .

Aplicaciones Científicas De Investigación

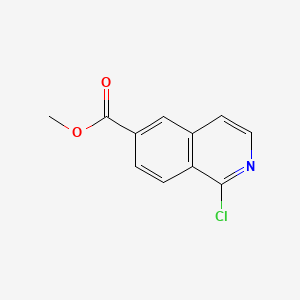

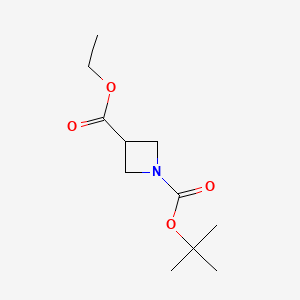

Precursors to Difluoroazetidinones

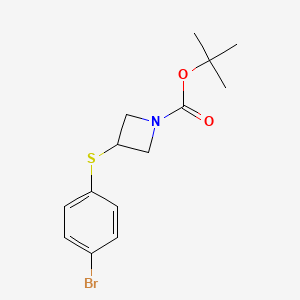

Research by Bordeau et al. (2006) investigated difluoro(trimethylsilyl)acetamides as precursors for synthesizing 3,3-difluoroazetidinones. Although the specific compound is not directly mentioned, the study highlights the relevance of difluoroacetamide derivatives in synthesizing complex cyclic structures, which could have implications in developing novel pharmaceuticals or materials with unique properties. The methodology demonstrated an alternative route to these structures, potentially opening new avenues for synthesizing difluoro-containing compounds (Bordeau, Frébault, Gobet, & Picard, 2006).

Green Synthesis of Azo Disperse Dyes Intermediates

In the context of environmentally friendly chemical processes, Zhang Qun-feng (2008) explored the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, a key intermediate for azo disperse dyes. This work underscores the importance of such chemical entities in industrial chemistry, particularly in synthesizing dyes, while also emphasizing the push towards greener synthesis methods. The study presents a novel catalyst with high activity and selectivity, demonstrating the compound's role in sustainable manufacturing processes (Zhang Qun-feng, 2008).

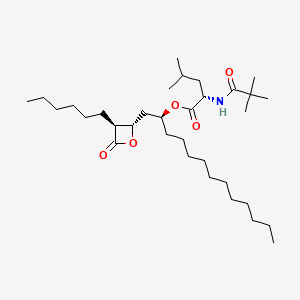

N-Acetyldopamine Derivatives in Traditional Medicine

Lu Yang et al. (2015) identified N-acetyldopamine (NADA) derivatives, structurally related to the query compound, from traditional Chinese medicine sources. These compounds, isolated from Periostracum Cicadae, showcase the chemical diversity and potential pharmacological utility of acetamide derivatives derived from natural products. The study not only provides insight into traditional medicine but also opens up possibilities for discovering new bioactive compounds based on the acetamide scaffold (Lu Yang et al., 2015).

Crystal Structures and Molecular Interactions

The work by Kalita and Baruah (2010) on the crystal structures of amide derivatives provides a foundational understanding of how variations in the spatial orientation of such compounds can influence their interactions and assembly. This research is crucial for the design of new materials and drugs, as it offers insights into the molecular basis of their properties and functions. The study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a compound with structural similarities, reveals the importance of understanding molecular geometry and interactions in developing new chemical entities (Kalita & Baruah, 2010).

Safety And Hazards

N-(3,4-Difluoro-2-methoxyphenyl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3,4-difluoro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLCHARFRZFTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674627 |

Source

|

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

CAS RN |

1065073-93-9 |

Source

|

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.